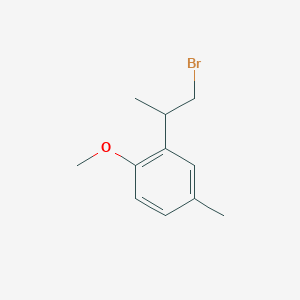

2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene

Description

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

2-(1-bromopropan-2-yl)-1-methoxy-4-methylbenzene |

InChI |

InChI=1S/C11H15BrO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7H2,1-3H3 |

InChI Key |

XTEUVSLJDIPLHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene typically involves the bromination of a suitable propyl-substituted aromatic precursor or the alkylation of a methoxy-methylbenzene derivative with a brominated alkylating agent. The key challenge is selective bromination at the 1-position of the propan-2-yl side chain without affecting the aromatic ring or other substituents.

Reported Experimental Procedure

A closely related compound, 1-(1-bromopropan-2-yl)-4-methylbenzene , which shares the bromopropyl side chain and methyl substitution on the aromatic ring, has been synthesized and further transformed into derivatives similar to the target compound. The experimental method reported in peer-reviewed crystallographic studies involves:

- Reacting 1-(1-bromopropan-2-yl)-4-methylbenzene with sodium benzenesulfinate in dry dimethylformamide (DMF).

- The mixture is stirred overnight at 80°C.

- After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

- The organic layer is washed sequentially with water, saturated sodium chloride solution, and dried over anhydrous sodium sulfate.

- Purification is performed by silica gel column chromatography using a petroleum ether and ethyl acetate gradient.

- The purified compound crystallizes upon slow evaporation from ethyl acetate at room temperature over one week, yielding colorless crystals suitable for further analysis.

This procedure, although describing a derivative, demonstrates the bromopropyl intermediate preparation and purification steps relevant to the target compound synthesis.

Reaction Conditions and Optimization

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Dry dimethylformamide (DMF) | Polar aprotic solvent facilitating nucleophilic substitution |

| Temperature | 80°C | Elevated to promote reaction kinetics |

| Reaction Time | Overnight (~12-16 hours) | Ensures complete conversion |

| Workup | Water quench, ethyl acetate extraction | Efficient phase separation and impurity removal |

| Purification | Silica gel chromatography | Gradient elution with petroleum ether/ethyl acetate |

| Crystallization | Slow evaporation at room temperature | Produces high-purity crystalline product |

Mechanistic Insights

The bromopropyl side chain is introduced via a nucleophilic substitution or electrophilic bromination on a suitable precursor. The use of sodium benzenesulfinate in the reaction mixture suggests a sulfone substitution step that may be part of a synthetic route to modify or protect the bromopropyl group during further transformations.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 1-(1-bromopropan-2-yl)-4-methylbenzene | Bromopropyl aromatic intermediate |

| Reaction | Sodium benzenesulfinate, dry DMF, 80°C, overnight | Substitution to sulfone derivative |

| Workup | Water addition, ethyl acetate extraction | Separation of organic phase |

| Purification | Silica gel chromatography (petroleum ether/ethyl acetate gradient) | Isolation of pure compound |

| Crystallization | Slow evaporation from ethyl acetate at room temperature | Formation of colorless crystals |

Scientific Research Applications

2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene and analogous compounds:

Key Comparisons :

Reactivity :

- The target compound’s bromine atom facilitates nucleophilic substitution (e.g., Suzuki-Miyaura coupling), unlike the chloro analog (CAS 68505-83-9), where chlorine’s lower polarizability reduces cross-coupling efficiency .

- The trifluoromethyl derivative (CymitQuimica) exhibits enhanced stability and lipophilicity, making it suitable for hydrophobic environments in agrochemicals .

Electronic Effects :

- The methoxy and methyl groups in the target compound donate electrons, activating the ring toward electrophilic substitution at specific positions. In contrast, the CF₃ group in CymitQuimica’s compound deactivates the ring, directing reactions to meta positions .

Biological Relevance :

- Brominated aromatics, such as the target compound and bromopropylate (), are linked to pesticidal activity due to their ability to disrupt biological membranes .

- Simpler analogs like 1-methoxy-4-methylbenzene lack halogen-driven bioactivity but serve as fragrance components .

Research Findings and Data

Physicochemical Properties :

- While exact melting/boiling points are unavailable, analogs like 4-bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene (CAS 68505-83-9) have a molecular weight of 277.59 g/mol, comparable to the target compound .

- The trifluoromethyl analog’s lipophilicity (LogP ~3.5 estimated) likely exceeds the target compound’s LogP (~2.6), affecting solubility in biological systems .

Biological Activity

2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene, also known as (R)-1-(1-bromopropan-2-yl)-4-methylbenzene, is an aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 213.117 g/mol. The compound features a bromopropan-2-yl group and a methoxy group attached to a methyl-substituted benzene ring, which contribute to its biological activity and reactivity.

The synthesis of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene can be achieved through various organic reactions, often involving the substitution of the bromine atom, which can lead to the formation of more complex molecules. The presence of the methoxy group enhances its solubility and reactivity in biological systems, making it a valuable intermediate in pharmaceutical applications.

Biological Activity

Research indicates that compounds similar in structure to 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene exhibit a range of biological activities, including interactions with enzymes and receptors that influence metabolic pathways. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential therapeutic effects.

Potential Therapeutic Applications

The compound's reactivity profile suggests it may interact with various biological targets, potentially leading to:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating that 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene might possess similar properties.

- Anticancer Properties : Structural analogs have demonstrated cytotoxic effects against cancer cell lines, warranting further exploration into this compound's potential as an anticancer agent.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene | C12H17BrO | Potential antimicrobial and anticancer activity |

| 1-Methoxy-4-methylbenzene | C9H12O | Common solvent; low antimicrobial activity |

| 2-Isopropyl-1-methoxy-4-methylbenzene | C11H16O | Exhibits distinct biological activities |

| 4-Bromoanisole | C8H8BrO | Similar brominated structure; moderate activity |

| 3-Bromoanisole | C8H8BrO | Different bromine position affects reactivity |

Case Studies

A review of literature reveals several studies focusing on the biological activity of structurally related compounds:

- Antimicrobial Studies : Research has shown that certain derivatives of methoxy-substituted benzene compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar substitutions have been tested against E. coli and Staphylococcus aureus, showing promising results .

- Cytotoxicity Assays : In vitro studies on analogs have demonstrated effective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). These studies indicate that modifications in the side chain can enhance or reduce anticancer activity .

- Mechanistic Insights : The mechanism of action for related compounds often involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased levels of apoptotic markers such as caspase activation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the secondary carbon exhibits moderate reactivity in SN2 reactions due to steric hindrance from the adjacent methyl and aryl groups.

Sulfonation with Sodium Benzenesulfinate

In a DMF-mediated reaction , the bromide undergoes substitution with sodium benzenesulfinate to form 2-methoxy-4-methyl-1-[1-(phenylsulfonyl)propan-2-yl]benzene :

| Reaction Conditions | Details |

|---|---|

| Reactants | 1-(1-Bromopropan-2-yl)-4-methylbenzene, sodium benzenesulfinate |

| Solvent | Dry DMF |

| Temperature | 80°C |

| Time | 12–18 hours |

| Workup | Extraction with ethyl acetate, column chromatography (petroleum ether/EA) |

| Yield | 72% (1.3 g from 1.0 g starting material) |

Mechanistic Insight : The reaction proceeds via an SN2 pathway, with the sulfinate ion attacking the electrophilic carbon adjacent to bromine. The bulky aryl group slows the reaction, necessitating elevated temperatures .

Coupling Reactions

The bromide participates in transition metal-catalyzed cross-coupling, though limited data exists in the literature.

Potential Suzuki-Miyaura Coupling

While no direct studies were found for this compound, analogous brominated alkylbenzenes undergo Suzuki coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃(aq). Expected conditions:

| Parameter | Typical Range |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |

| Base | Na₂CO₃ or K₂CO₃ |

| Temperature | 80–100°C |

| Solvent | THF/H₂O or DME/H₂O |

| Yield (analogues) | 50–85% |

Limitation : Steric hindrance from the isopropyl group may reduce coupling efficiency compared to primary alkyl bromides.

Elimination Reactions

Under strong base conditions, the compound may undergo dehydrohalogenation to form alkenes, though experimental evidence is sparse.

Theoretical Dehydrobromination

Using KOH in ethanol at reflux:

| Hypothetical Pathway | Outcome |

|---|---|

| Base | KOH (2 equiv) |

| Solvent | Ethanol |

| Product | 1-Methoxy-4-methyl-2-(prop-1-en-2-yl)benzene |

| Byproduct | HBr |

Challenge : Competing substitution reactions may dominate unless strictly anhydrous conditions are maintained .

Stability and Side Reactions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene, and how can regioselectivity be controlled during bromination?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation to introduce the isopropyl group, followed by bromination. Regioselectivity in bromination is influenced by the electron-donating methoxy group, which directs electrophilic substitution to the para position. Steric hindrance from the methyl group may necessitate catalysts like Lewis acids (e.g., FeBr₃) or directing groups to optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous structural confirmation. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving twinning or disorder via TWIN/PART commands .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; aromatic protons split due to bromine’s anisotropy).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+Br]⁺ peak) .

Advanced Research Questions

Q. How does the electronic effect of the methoxy group influence the reactivity of the benzene ring in cross-coupling reactions?

- Methodological Answer : The methoxy group activates the ring toward electrophilic substitution but can deactivate it in metal-catalyzed reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) or Hammett parameters (σ⁺) quantify electronic effects. For example, the methoxy group’s +M effect directs palladium catalysts to specific positions, requiring optimized ligands (e.g., SPhos) for coupling efficiency .

Q. What strategies resolve contradictions in reported antimicrobial activity data of structurally similar brominated aromatic compounds?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., bromine at C2 vs. C4) or assay conditions. To address this:

- Perform comparative bioassays using standardized protocols (e.g., MIC against S. aureus).

- Use SAR (Structure-Activity Relationship) analysis to correlate substituent effects with activity trends. For example, 4-methyl groups enhance lipophilicity, improving membrane penetration .

Q. How can SHELX software be utilized to determine the crystal structure of this compound when twinning or disorder is present?

- Methodological Answer :

- Twinning : Use the TWIN command in SHELXL with a BASF parameter to refine twin domains. High-resolution data (≤ 0.8 Å) improves accuracy .

- Disorder : Apply PART instructions to model split positions. Restraints (e.g., SIMU, DELU) stabilize refinement. Example: A study on 4-benzyloxy analogs achieved R₁ = 0.055 using these methods .

Q. What mechanistic insights have been gained from studying nucleophilic substitution reactions at the brominated propane moiety?

- Methodological Answer : Steric hindrance from the methyl group adjacent to bromine favors SN1 pathways in polar solvents (e.g., DMSO). Kinetic studies (e.g., Eyring plots) reveal Δ‡H and Δ‡S values. Computational modeling (MD simulations) further supports transition-state geometries .

Q. What are the challenges in achieving high enantiomeric purity during asymmetric synthesis of this compound’s derivatives?

- Methodological Answer : The bulky bromopropane group complicates chiral induction. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.